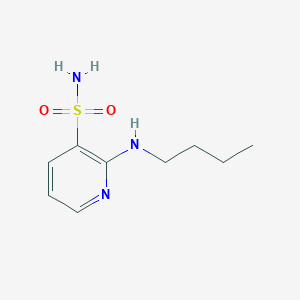
2-(Butylamino)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylamino)pyridine-3-sulfonamide is a chemical compound with the formula C9H15N3O2S and a molecular weight of 229.30 . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities .
Synthesis Analysis
The synthesis of pyridines with a sulfonamide moiety can be achieved via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . This process has been shown to yield the target molecules in short reaction times and high yields .Molecular Structure Analysis
Sulfonamides, including this compound, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .Scientific Research Applications
Palladium-Catalyzed Reactions
Sulfonamides, including compounds structurally related to 2-(Butylamino)pyridine-3-sulfonamide, play a crucial role in palladium-catalyzed reactions. These processes are essential for synthesizing complex organic compounds, including pharmaceuticals and agrochemicals. For example, palladium(0)-catalyzed carbonylation-coupling-cyclization of allenic sulfonamides with aryl iodides and carbon monoxide forms pyrrolines and piperidine-substituted enones, showcasing the utility of sulfonamides in creating heterocyclic structures (Kang & Kim, 2001).
Metal Complexes and Coordination Chemistry
Sulfonamides and pyridine derivatives serve as ligands in coordination chemistry, contributing to the development of metal complexes with potential applications in catalysis, material science, and even as therapeutic agents. The interaction of pyridine derivatives with metals leads to novel compounds with unique structural and functional properties (Sousa et al., 2001).
Photoredox Catalysis
Photoredox catalysis using sulfonamides enables the functionalization of unactivated alkenes, highlighting the role of sulfonamides in developing new synthetic methodologies. Such processes are valuable for synthesizing biologically active molecules and materials with specific properties (Zhang et al., 2015).
Antibacterial Compounds
Sulfonamides, including those with pyridine moieties, have been explored for their antibacterial properties. The synthesis of novel heterocyclic compounds containing a sulfonamido moiety demonstrates the potential of such molecules in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(butylamino)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-2-3-6-11-9-8(15(10,13)14)5-4-7-12-9/h4-5,7H,2-3,6H2,1H3,(H,11,12)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAAJIBURMOZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC=N1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

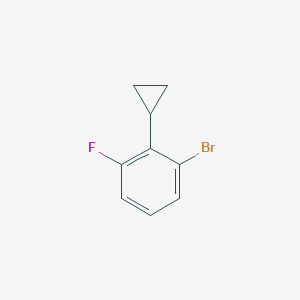

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840681.png)
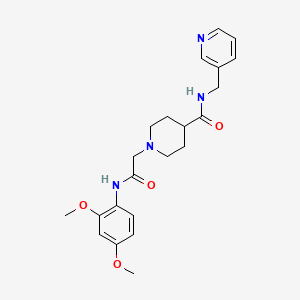
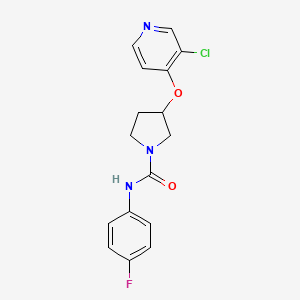
![Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2840687.png)
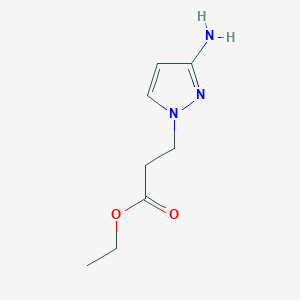

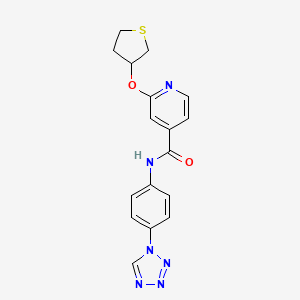
![3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2840693.png)
![7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate](/img/structure/B2840694.png)

![Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2840698.png)
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2840699.png)